Lipophilicity (LogP) of 4-Fluoro-2-hydroxyphenylacetic Acid vs. Non-Fluorinated 2-Hydroxyphenylacetic Acid
The introduction of a fluorine atom at the 4-position in 4-fluoro-2-hydroxyphenylacetic acid increases its lipophilicity (LogP) compared to the non-fluorinated parent compound 2-hydroxyphenylacetic acid. This difference, quantifiable through the calculated partition coefficient (XLogP3-AA), directly influences passive membrane diffusion and oral absorption potential [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 2-Hydroxyphenylacetic acid (CAS 614-75-5): XLogP3-AA = 0.8 |
| Quantified Difference | ΔLogP = +0.3 (increased lipophilicity for the fluorinated derivative) |
| Conditions | Calculated using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
Higher LogP correlates with enhanced membrane permeability, making 4-fluoro-2-hydroxyphenylacetic acid a more suitable starting point for developing brain-penetrant or orally bioavailable drug candidates.
- [1] PubChem. 4-Fluoro-2-hydroxyphenylacetic acid. Compound Summary. Computed Properties. National Center for Biotechnology Information. View Source
- [2] PubChem. 2-Hydroxyphenylacetic acid. Compound Summary. Computed Properties. National Center for Biotechnology Information. View Source
